molecular formula C8H2Br2S3 B1312789 4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 67061-69-2

4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No. B1312789
Key on ui cas rn: 67061-69-2
M. Wt: 354.1 g/mol
InChI Key: UTKPZZGBROTDKR-UHFFFAOYSA-N
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Patent
US06818260B2

Procedure details

2,6-Dibromo-dithieno[3,2-b;2′,3′-d]thiophene was prepared according to a procedure described in G. F. Pedulli, M. Tiecco, M. Guera, G. Martelli and P. Zanirato, J. C. S. Perkin II, 1978, 212. 2,6-Dibromo-dithieno[3,2-b;2′,3′-d]thiophene (0.5 g, 1.4 mmol), triethylamine (15 ml), and a catalytic amount of palladium bis(triphenylphosphine) dichloride and copper iodide were stirred under nitrogen in tetrahydrofuran. The solution was warmed to 60° C. and 4-pentylphenylacetylene (1.1 g, 6.4 mmol) dissolved in tetrahydrofuran (30 ml) was added dropwise over a period of 2 hours. The solution was heated under reflux overnight. The brown solution was poured in to dichloromethane, washed with water, the chlorinated phase was removed, dried over sodium sulphate and evaporated to dryness. The residue was purified by flash column chromatography using petroleum (80-100) followed by dichloromethane as eluant. Evaporation of the appropriate fractions yielded (1) as a bright yellow solid (320 mg). 1H NMR and 13C NMR showed expected signals.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:13][C:5]2[C:6]3[S:11][C:10]([Br:12])=[CH:9][C:7]=3[S:8][C:4]=2[CH:3]=1.C(N([CH2:19][CH3:20])CC)C.[CH2:21]([C:26]1[CH:31]=[CH:30][C:29]([C:32]#[CH:33])=[CH:28][CH:27]=1)[CH2:22][CH2:23][CH2:24][CH3:25].ClCCl>O1CCCC1.[Cl-].[Cl-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd+2].[Cu](I)I>[Br:12][C:10]1[S:11][C:6]2[C:5]3[S:13][C:2]([Br:1])=[CH:3][C:4]=3[S:8][C:7]=2[CH:9]=1.[CH2:21]([C:26]1[CH:27]=[CH:28][C:29]([C:32]#[C:33][C:2]2[S:13][C:5]3[C:6]4[S:11][C:10]([C:33]#[C:32][C:29]5[CH:30]=[CH:31][C:26]([CH2:21][CH2:22][CH2:23][CH2:19][CH3:20])=[CH:27][CH:28]=5)=[CH:9][C:7]=4[S:8][C:4]=3[CH:3]=2)=[CH:30][CH:31]=1)[CH2:22][CH2:23][CH2:24][CH3:25] |f:5.6.7.8.9|

Inputs

Step One
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC2=C(C3=C(S2)C=C(S3)Br)S1
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd+2]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](I)I
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
C(CCCC)C1=CC=C(C=C1)C#C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the chlorinated phase was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
CUSTOM
Type
CUSTOM
Details
Evaporation of the appropriate fractions

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(C3=C(S2)C=C(S3)Br)S1
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C=C1)C#CC1=CC2=C(C3=C(S2)C=C(S3)C#CC3=CC=C(C=C3)CCCCC)S1
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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